2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyridazin-3-yloxy group, and a piperidin-1-yl group, making it a subject of interest for various research studies.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to exhibit atp-competitive inhibition, suggesting that this compound may interact with its targets in a similar manner .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis .
Preparation Methods
The synthesis of 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves multiple steps, typically starting with the preparation of the piperidine and pyridazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its interactions with specific molecular targets. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Comparison with Similar Compounds
When compared to similar compounds, 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds may include other piperidine derivatives or pyridazine-containing molecules, each with their own distinct properties and applications. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Biological Activity
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has attracted attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a cyclopentyl group, a piperidine moiety, and a pyridazine derivative, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C16H23N3O2 with a molecular weight of 289.37 g/mol. Its unique structure includes:
Component | Description |
---|---|
Cyclopentyl Group | Provides hydrophobic interactions |
Piperidine Moiety | Potential for receptor binding |
Pyridazine Group | May enhance biological activity through heterocyclic interactions |
Potential Mechanisms:
- Receptor Modulation : Compounds with similar structures have been associated with modulation of neurotransmitter receptors, including dopamine and serotonin receptors.
- Enzyme Inhibition : Related compounds have exhibited ATP-competitive inhibition, indicating that this compound may inhibit certain enzymes involved in metabolic pathways.
Biological Activity
Research into the biological activity of this compound is still emerging. However, preliminary investigations suggest that it may possess:
- Antimicrobial Properties : Similar compounds have demonstrated activity against Mycobacterium tuberculosis, indicating potential for anti-tubercular applications.
- CNS Activity : The structural components suggest possible effects on CNS pathways, which could be beneficial for treating neurological disorders.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antitubercular Activity : A study highlighted that piperidine derivatives showed significant activity against Mycobacterium tuberculosis, suggesting that similar structures could exhibit comparable efficacy .
- Neuropharmacological Effects : Research on piperidine-based compounds indicates their potential in modulating neurotransmitter systems, which could lead to therapeutic applications in anxiety and depression .
Synthesis and Applications
The synthesis of this compound involves several steps starting from simple precursors. Typical synthetic routes include:
- Preparation of Piperidine Intermediates : Utilizing known methods to create piperidine derivatives.
- Coupling Reactions : Combining intermediates under specific conditions to yield the final product.
This compound's unique structure allows it to serve as a versatile building block in drug development, particularly in creating novel therapeutics targeting CNS disorders or infectious diseases.
Properties
IUPAC Name |
2-cyclopentyl-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(11-13-5-1-2-6-13)19-10-4-7-14(12-19)21-15-8-3-9-17-18-15/h3,8-9,13-14H,1-2,4-7,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAERGWAVPFIJPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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